molecular formula C19H21N3O2 B2366320 1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one CAS No. 2094815-14-0

1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2366320
CAS No.: 2094815-14-0
M. Wt: 323.396
InChI Key: CAUYQQBAKAYATD-UHFFFAOYSA-N
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Description

1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a methoxyphenyl group attached to a pyrimidinyl ring, which is further connected to a piperidinyl group and a prop-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidinyl ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Attachment of the methoxyphenyl group:

    Formation of the piperidinyl ring: The piperidinyl ring is then attached to the pyrimidinyl ring, typically through a nucleophilic substitution reaction.

    Introduction of the prop-2-en-1-one moiety: The final step involves the addition of the prop-2-en-1-one group to the piperidinyl ring, which can be achieved through various methods such as aldol condensation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[4-(4-Hydroxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one
  • 1-{4-[4-(4-Chlorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one
  • 1-{4-[4-(4-Methylphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one

Uniqueness

1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

IUPAC Name

1-[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-18(23)22-12-9-15(10-13-22)19-20-11-8-17(21-19)14-4-6-16(24-2)7-5-14/h3-8,11,15H,1,9-10,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUYQQBAKAYATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3CCN(CC3)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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